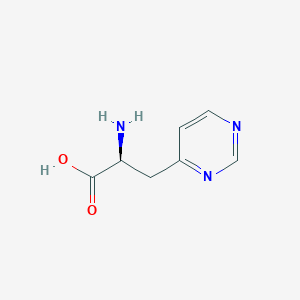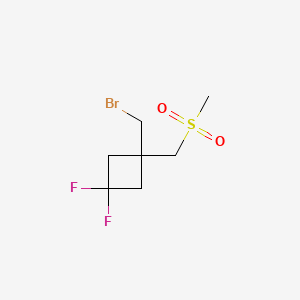
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S It is a cyclobutane derivative featuring bromomethyl, difluoromethyl, and methanesulfonylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall reactivity.
Elimination Reactions: The presence of halogen and sulfonyl groups can facilitate elimination reactions, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation may produce sulfonyl-containing compounds .
Applications De Recherche Scientifique
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological processes and developing therapeutic agents.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The difluoromethyl and methanesulfonylmethyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane:
1-(Difluoromethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the bromomethyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the presence of all three functional groups, which confer distinct reactivity and versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C7H11BrF2O2S |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane |
InChI |
InChI=1S/C7H11BrF2O2S/c1-13(11,12)5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Clé InChI |
PZWBQZKTDGKIIK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1(CC(C1)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


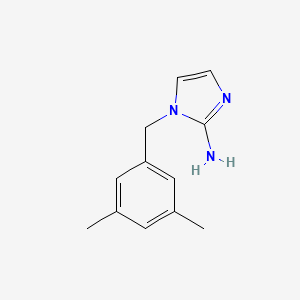
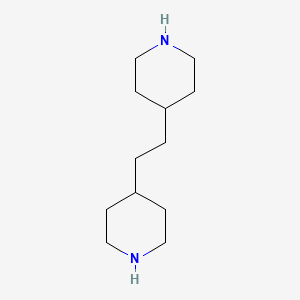
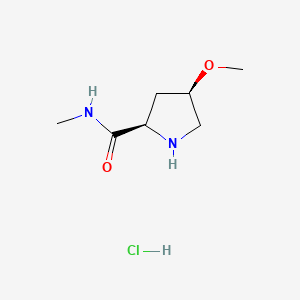

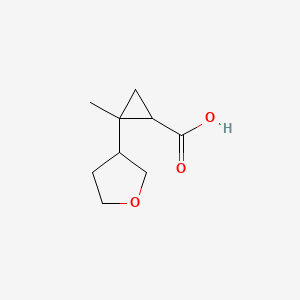

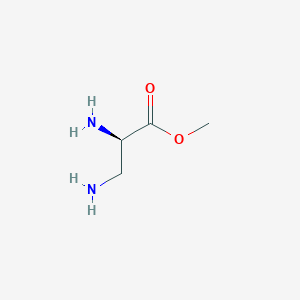
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)

![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
